molecular formula C14H15N3O3 B6624304 methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate

methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate

Cat. No.: B6624304
M. Wt: 273.29 g/mol
InChI Key: UUEOUULLMDGYOY-UHFFFAOYSA-N
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Description

Methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that makes it valuable for various scientific research applications.

Preparation Methods

The synthesis of methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate typically involves the reaction of 3-(1H-pyrazole-5-carbonylamino)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve more advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate can be compared with other pyrazole derivatives such as:

  • Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
  • 3-Methyl-1H-pyrazole-5-carboxylic acid

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-13(18)6-5-10-3-2-4-11(9-10)16-14(19)12-7-8-15-17-12/h2-4,7-9H,5-6H2,1H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEOUULLMDGYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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